molecular formula C7H12O7 B13416653 (2s)-2-Hydroxy-3-Epiquinic Acid

(2s)-2-Hydroxy-3-Epiquinic Acid

Cat. No.: B13416653
M. Wt: 208.17 g/mol
InChI Key: OLBQNCISLUABGO-LNHNIDQWSA-N
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Description

(2S)-2-Hydroxy-3-Epiquinic Acid is a stereoisomer of quinic acid, a naturally occurring compound found in many plants This compound is notable for its unique structural configuration, which imparts distinct chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Hydroxy-3-Epiquinic Acid typically involves the stereoselective reduction of quinic acid derivatives. One common method is the catalytic hydrogenation of quinic acid using a chiral catalyst to ensure the correct stereochemistry. The reaction conditions often include a hydrogen pressure of 1-5 atm and a temperature range of 25-50°C.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the fermentation of genetically modified microorganisms that can produce the compound in large quantities. This method is advantageous due to its scalability and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Hydroxy-3-Epiquinic Acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different stereoisomers.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) as reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinic acid derivatives with ketone or carboxylic acid groups.

    Reduction: Formation of different stereoisomers of quinic acid.

    Substitution: Formation of halogenated or alkylated derivatives of this compound.

Scientific Research Applications

(2S)-2-Hydroxy-3-Epiquinic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in plant metabolism and its potential as a natural antioxidant.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antiviral properties.

    Industry: Used in the production of pharmaceuticals and as a precursor for the synthesis of various bioactive compounds.

Mechanism of Action

The mechanism of action of (2S)-2-Hydroxy-3-Epiquinic Acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in inflammation and viral replication. The compound’s hydroxyl group plays a crucial role in its binding affinity to these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinic Acid: The parent compound, which has a different stereochemistry.

    Shikimic Acid: Another naturally occurring compound with similar structural features.

    Chlorogenic Acid: A derivative of quinic acid with additional phenolic groups.

Uniqueness

(2S)-2-Hydroxy-3-Epiquinic Acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C7H12O7

Molecular Weight

208.17 g/mol

IUPAC Name

(1R,2S,3R,4S,5R)-1,2,3,4,5-pentahydroxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C7H12O7/c8-2-1-7(14,6(12)13)5(11)4(10)3(2)9/h2-5,8-11,14H,1H2,(H,12,13)/t2-,3+,4-,5+,7-/m1/s1

InChI Key

OLBQNCISLUABGO-LNHNIDQWSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@]1(C(=O)O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(C1(C(=O)O)O)O)O)O)O

Origin of Product

United States

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